N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
N-[2-(Difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone-derived acetamide characterized by a difluoromethoxy-substituted phenyl ring and a methylimino-substituted thiazolidin-4-one core. Its molecular formula is C₁₄H₁₅F₂N₃O₃S, with a molecular weight of 343.35 g/mol and a ChemSpider ID of 26514274 .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c1-17-14-19(2)12(21)10(23-14)7-11(20)18-8-5-3-4-6-9(8)22-13(15)16/h3-6,10,13H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRAXTWCPGZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the difluoromethoxyphenyl group: This step involves the nucleophilic substitution of a difluoromethoxybenzene derivative with an appropriate electrophile.
Coupling of the two fragments: The final step involves coupling the thiazolidinone intermediate with the difluoromethoxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural formula:It features a thiazolidinone core, which is known for its biological activity. The difluoromethoxy group enhances its pharmacological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit antimicrobial properties. N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications to the thiazolidinone structure can lead to increased antibacterial activity, suggesting that this compound may serve as a lead for developing new antibiotics .
Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, derivatives of thiazolidinones have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells . The mechanism involves the disruption of protein-protein interactions critical for cancer cell survival.
Inhibition of Sodium Channels
Recent patents describe the compound's role as an inhibitor of sodium channels (Na v 1.8), which are implicated in pain signaling pathways. This inhibition could position the compound as a potential analgesic agent, providing relief from chronic pain conditions without the side effects associated with traditional pain medications .
Plant Protection Agents
The compound has been explored as a component of agrochemical formulations aimed at pest control. Its structural modifications have led to enhanced efficacy against agricultural pests, including insects and nematodes. Studies indicate that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial organisms .
Herbicidal Properties
In addition to its insecticidal properties, there is ongoing research into the herbicidal potential of thiazolidinone derivatives. The unique chemical structure allows for selective action against certain weed species, making it a candidate for environmentally friendly herbicides .
Case Study: Antimicrobial Efficacy
A study conducted by Braga et al. (2021) evaluated various thiazolidinone derivatives, including those similar to this compound. The results indicated that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a new antimicrobial agent .
Case Study: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines revealed that the compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a valuable candidate for further development into anticancer therapies .
Patent Insights on Pain Management
Patents filed regarding this compound highlight its potential use in pain management therapies targeting sodium channels. These insights suggest a novel approach to treating neuropathic pain without traditional opioid side effects, emphasizing the need for further clinical trials .
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming a stable complex.
Modulating signaling pathways: Affecting the expression of genes involved in oxidative stress or inflammation.
Interacting with cellular membranes: Altering membrane fluidity and affecting cellular processes.
Comparison with Similar Compounds
Structural Features
Thiazolidinone-acetamide derivatives share a common scaffold but differ in substituents on the phenyl ring and modifications to the thiazolidinone core. Key structural variations include:
Key Observations :
- Substituent Position: The 2-(difluoromethoxy) group in the target compound contrasts with 4-substituted analogues (e.g., BF37536’s 4-dimethylamino group), which alter electronic effects and steric bulk .
- Thiazolidinone Core: The methylimino group at position 2 in the target compound distinguishes it from derivatives with thioxo (e.g., : 2-thioxo-4-thiazolidinones) or dioxo (e.g., : 2,4-dioxo) moieties, impacting hydrogen-bonding capacity and tautomerism .
- Fluorine Content: Fluorinated substituents (e.g., difluoromethoxy, trifluoromethyl) enhance metabolic stability and lipophilicity compared to non-fluorinated analogues .
Physicochemical Properties
- Molecular Weight: The target compound (343.35 g/mol) is heavier than BF37536 (320.41 g/mol) due to the difluoromethoxy group’s higher mass compared to dimethylamino .
- Tautomerism: Unlike compounds like 3c-I/3c-A (), which exhibit a 1:1 tautomeric equilibrium between imino and anilino forms, the target compound’s methylimino group likely stabilizes the imino tautomer, reducing structural flexibility .
- Solubility: The difluoromethoxy group’s electron-withdrawing nature may reduce aqueous solubility compared to electron-donating groups (e.g., 4-dimethylamino in BF37536) .
Potential Bioactivity
While direct biological data for the target compound are unavailable, structurally related compounds exhibit diverse activities:
- Antimicrobial Activity: 2-thioxo-4-thiazolidinones () demonstrate antibacterial and antifungal properties due to thiol-mediated redox disruption .
Biological Activity
N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a difluoromethoxy group on the phenyl ring enhances its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. Specifically, this compound has shown promising results in vitro against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
- The compound was tested against human glioblastoma cell lines (LN229) using assays such as MTT and colony formation tests. It demonstrated significant cytotoxic effects with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- In another study, thiazolidinone derivatives were evaluated against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some derivatives showing IC50 values as low as 5.10 µM, indicating strong antiproliferative effects .
- Mechanisms of Action :
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide, and what are common pitfalls in its purification?
- Methodology :
- Step 1 : React substituted 2-amino-phenol derivatives with chloroacetyl chloride under cold conditions to form intermediate acetamides. This mirrors methods used for analogous thiazolidinone derivatives, where chloroacetyl chloride is added dropwise to aromatic amines in chloroform .
- Step 2 : Cyclize intermediates with thiourea derivatives or 2,4-thiazolidinedione precursors in DMF using potassium carbonate as a base. Heating at 80–100°C for 4–6 hours typically yields the thiazolidinone core .
- Purification : Common issues include residual solvents (e.g., DMF) and byproducts from incomplete cyclization. Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) or methanol/dichloromethane (1:9) is recommended. Monitor via TLC (Rf ≈ 0.4–0.6 in ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Key signals include:
- δ 3.8–4.0 ppm : Singlet for -OCH₃ (if present) and CH₂ adjacent to the acetamide group.
- δ 6.9–7.5 ppm : Multiplet for aromatic protons on the difluoromethoxyphenyl ring.
- δ 8.1–8.3 ppm : Resonance for imine (C=NH) or thiazolidinone-related protons .
- IR : Look for:
- 1660–1680 cm⁻¹ : Strong C=O stretch (acetamide and thiazolidinone).
- 3200–3500 cm⁻¹ : N-H stretches (amide and imine groups) .
Q. What preliminary in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Target Selection : Prioritize assays for kinases, cyclooxygenase (COX), or glucose transporters, as thiazolidinones are known modulators .
- Protocol :
- Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) at 10 µM compound concentration.
- For hypoglycemic activity, test glucose uptake in 3T3-L1 adipocytes using 2-NBDG as a fluorescent probe .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data Collection : Use SHELXTL or WinGX for structure solution and refinement. SHELXL is particularly robust for small-molecule refinement, even with twinned or high-resolution data .
- Analysis : Focus on the (2E)-configuration of the methylimino group and planarity of the thiazolidinone ring. ORTEP-3 can generate thermal ellipsoid plots to validate bond angles and torsional strain .
Q. What strategies optimize reaction yields when introducing electron-withdrawing substituents to the phenyl ring?
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring may reduce nucleophilicity. Mitigate this by:
- Using activating agents like N-iodosuccinimide (NIS) and TMSOTf in dichloromethane at -40°C to enhance coupling efficiency .
- Extending reaction times (12–24 hours) and increasing catalyst loading (e.g., 20 mol% DMAP) .
Q. How do contradictions in biological activity data (e.g., IC₅₀ variability) arise across studies, and how can they be resolved?
- Sources of Variability :
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or serum content in media.
- Solubility : DMSO concentrations >1% may artifactually inhibit targets. Pre-test solubility in PBS/0.1% Tween-80.
- Resolution :
- Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Use metabolomics (LC-MS) to confirm intracellular compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
